4-Bromo-2-chloropyrimidine
Overview
Description
4-Bromo-2-chloropyrimidine is a chemical compound with the molecular formula C4H2BrClN2 . It has a molecular weight of 193.43 . It is a solid or semi-solid or liquid substance .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-chloropyrimidine is 1S/C4H2BrClN2/c5-3-1-2-7-4(6)8-3/h1-2H
. This indicates that the molecule contains 4 carbon atoms, 2 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 nitrogen atoms.
Physical And Chemical Properties Analysis
4-Bromo-2-chloropyrimidine is a solid, semi-solid, or liquid substance . It has a molecular weight of 193.43 . The storage temperature is under -20°C in an inert atmosphere .
Scientific Research Applications
General Uses
4-Bromo-2-chloropyrimidine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . It’s used as a primary and secondary intermediate for pharmaceutical and organic synthesis .
Specific Application: Anti-Inflammatory Activities of Pyrimidines
Scientific Field
This research falls under the field of medicinal chemistry and pharmacology .
Application Summary
Pyrimidines, including 4-Bromo-2-chloropyrimidine, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . This research focuses on the anti-inflammatory effects of pyrimidines .
Methods of Application
The methods of application involve the synthesis of pyrimidines and testing their inhibitory response against the expression and activities of certain vital inflammatory mediators . The specific compound (104) with the 4-(4-benzyloxy)phenyl moiety at the C-4 position of pyrimidine exhibited strong inhibitory activity against the PGE 2 production .
Results or Outcomes
The results revealed that a large number of pyrimidines exhibit potent anti-inflammatory effects . Specifically, compound (104) showed strong inhibitory activity against the PGE 2 production . Moreover, compound (105), the difluorinated derivative of compound (104), significantly inhibited the activity of COX-2 .
Application: Regioselective Synthesis of New Pyrimidine Derivatives
Scientific Field
This research falls under the field of organic chemistry .
Application Summary
4-Bromo-2-chloropyrimidine is used in the regioselective synthesis of new pyrimidine derivatives . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
Methods of Application
The methods of application involve the use of organolithium reagents for the nucleophilic attack on pyrimidines . The reaction is highly regioselective, favoring the formation of C-4 substituted products .
Results or Outcomes
The results revealed the successful synthesis of new pyrimidine derivatives . The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
Application: Synthesis of Diversely Functionalized Pyrimidines
Scientific Field
This research also falls under the field of organic chemistry .
Application Summary
4-Bromo-2-chloropyrimidine is used in the synthesis of diversely functionalized pyrimidines . This is achieved through a copper-catalyzed cyclization of ketones with nitriles .
Methods of Application
The method involves a copper-catalyzed cyclization of ketones with nitriles under basic conditions . This allows for a facile, general, and economical synthesis of diversely functionalized pyrimidines .
Results or Outcomes
The results showed the successful synthesis of various functionalized pyrimidines . The reaction shows broad substrate scope and tolerates many important functional groups .
Application: Oxidative Annulation Involving Anilines, Aryl Ketones, and DMSO
Scientific Field
This research falls under the field of organic chemistry .
Application Summary
4-Bromo-2-chloropyrimidine is used in an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent . This process is promoted by K 2 S 2 O 8 and provides 4-arylquinolines .
Methods of Application
The method involves the activation of acetophenone-formamide conjugates which enables the synthesis of 4-arylpyrimidines .
Results or Outcomes
The results showed the successful synthesis of various 4-arylpyrimidines . The reaction shows broad substrate scope and tolerates many important functional groups .
Application: Synthesis of Pyrimidine Derivatives Involving Amidines, Ketones, and N,N -Dimethylaminoethanol
Scientific Field
This research also falls under the field of organic chemistry .
Application Summary
4-Bromo-2-chloropyrimidine is used in the synthesis of pyrimidine derivatives involving an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N -dimethylaminoethanol as the one carbon source .
Methods of Application
The method involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N -dimethylaminoethanol .
Results or Outcomes
The results showed the successful synthesis of various pyrimidine derivatives . The reaction tolerates many important functional groups .
Safety And Hazards
4-Bromo-2-chloropyrimidine is classified under the GHS07 hazard class . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
4-bromo-2-chloropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2/c5-3-1-2-7-4(6)8-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEBVAQOMVWORE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80668602 | |
Record name | 4-Bromo-2-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80668602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloropyrimidine | |
CAS RN |
885702-34-1 | |
Record name | 4-Bromo-2-chloropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885702-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80668602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-chloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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